3-Bromo-5-methyl-1-propan-2-ylpyrazole-4-sulfonamide
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Overview
Description
3-Bromo-5-methyl-1-propan-2-ylpyrazole-4-sulfonamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, is characterized by the presence of a bromine atom, a methyl group, and a sulfonamide group attached to the pyrazole ring, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methyl-1-propan-2-ylpyrazole-4-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-bromo-1-propan-2-ylpyrazole with sulfonamide derivatives in the presence of a suitable catalyst. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors to ensure consistency and efficiency. The process would include precise control of temperature, pressure, and reaction time to optimize yield and purity. The use of continuous flow reactors could also be explored to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methyl-1-propan-2-ylpyrazole-4-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or thiourea can be used in the presence of a polar aprotic solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include azido derivatives or thiol-substituted pyrazoles.
Oxidation Reactions: Products include sulfonic acids or sulfonyl chlorides.
Coupling Reactions: Products include biaryl compounds or other complex heterocycles.
Scientific Research Applications
3-Bromo-5-methyl-1-propan-2-ylpyrazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methyl-1-propan-2-ylpyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine atom and pyrazole ring can interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-propan-2-ylpyrazole: Lacks the sulfonamide group, resulting in different reactivity and biological properties.
5-Methyl-1-propan-2-ylpyrazole-4-sulfonamide: Lacks the bromine atom, affecting its ability to participate in substitution reactions.
3-Bromo-5-methylpyrazole: Lacks the propan-2-yl group, influencing its steric and electronic properties.
Uniqueness
3-Bromo-5-methyl-1-propan-2-ylpyrazole-4-sulfonamide is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of both the bromine atom and the sulfonamide group allows for versatile synthetic applications and potential therapeutic uses.
Properties
IUPAC Name |
3-bromo-5-methyl-1-propan-2-ylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN3O2S/c1-4(2)11-5(3)6(7(8)10-11)14(9,12)13/h4H,1-3H3,(H2,9,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRKDQMKGQKVMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)Br)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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